molecular formula C12H11NO4 B6282930 (2S)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid CAS No. 5203-11-2

(2S)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid

Cat. No.: B6282930
CAS No.: 5203-11-2
M. Wt: 233.22 g/mol
InChI Key: URWCIQUEFSJOJG-VIFPVBQESA-N
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Description

(2S)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid is a chemical compound with a unique structure that includes a phthalimide moiety and a butanoic acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid typically involves the reaction of phthalic anhydride with an appropriate amino acid derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the phthalimide ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the phthalimide moiety to a more reactive amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phthalimide ring can be opened or modified.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to form stable complexes with proteins makes it a valuable tool for investigating biochemical pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of polymers and other materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of (2S)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide moiety can form stable complexes with proteins, inhibiting their activity or altering their function. This interaction can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: A simpler compound with a similar phthalimide moiety but lacking the butanoic acid side chain.

    N-Phthaloyl amino acids: Compounds that contain a phthalimide group attached to different amino acids.

    Succinimide derivatives: Compounds with a similar cyclic imide structure but different side chains.

Uniqueness

(2S)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid is unique due to its combination of a phthalimide ring and a butanoic acid side chain. This structure provides a balance of stability and reactivity, making it suitable for various applications in research and industry.

Properties

CAS No.

5203-11-2

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

(2S)-2-(1,3-dioxoisoindol-2-yl)butanoic acid

InChI

InChI=1S/C12H11NO4/c1-2-9(12(16)17)13-10(14)7-5-3-4-6-8(7)11(13)15/h3-6,9H,2H2,1H3,(H,16,17)/t9-/m0/s1

InChI Key

URWCIQUEFSJOJG-VIFPVBQESA-N

Isomeric SMILES

CC[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O

Canonical SMILES

CCC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O

Purity

95

Origin of Product

United States

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